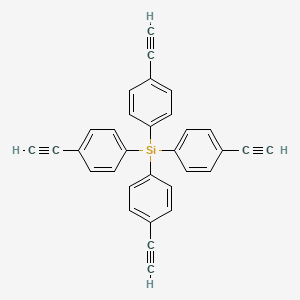

Tetrakis(4-ethynylphenyl)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H20Si |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

tetrakis(4-ethynylphenyl)silane |

InChI |

InChI=1S/C32H20Si/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H |

InChI Key |

KLDGWROBZSJZOH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis 4 Ethynylphenyl Silane and Precursor Compounds

Synthesis of Halogenated Phenylsilane Precursors

The journey to synthesizing Tetrakis(4-ethynylphenyl)silane begins with the preparation of its halogenated precursors. These tetra-substituted silanes, most commonly featuring bromine or iodine, are stable intermediates that provide the necessary reactive sites for the subsequent introduction of ethynyl (B1212043) groups.

Tetrakis(4-bromophenyl)silane Synthesis and Derivatives

Tetrakis(4-bromophenyl)silane is the most widely used precursor for this compound. Its synthesis is well-established and can be achieved through several reliable methods, primarily involving organometallic reagents.

One of the most common approaches is the Grignard reaction. gelest.com This involves the reaction of a Grignard reagent, formed from 1,4-dibromobenzene (B42075) and magnesium, with a silicon tetrahalide, such as silicon tetrachloride. To achieve full substitution and maximize the yield of the desired tetra-arylated product, the silane (B1218182) is typically added to the pre-formed Grignard reagent in what is known as a "normal addition" protocol. gelest.com

An alternative and frequently employed method utilizes organolithium chemistry. In a representative procedure, 1,4-dibromobenzene is dissolved in a dry ethereal solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature, typically -78 °C. acs.org An organolithium reagent, such as n-butyllithium, is then added to perform a lithium-halogen exchange, generating a 4-bromophenyllithium species in situ. This nucleophilic intermediate is then reacted with silicon tetrachloride to form Tetrakis(4-bromophenyl)silane. acs.org Another variation involves the lithiation of 1-bromo-4-iodobenzene, where the more reactive iodine undergoes the exchange, followed by treatment with tetraethyl orthosilicate (B98303) (TEOS). researchgate.net

Table 1: Comparative Synthesis of Tetrakis(4-bromophenyl)silane

| Method | Key Reagents | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Organolithium Route | 1,4-Dibromobenzene, n-Butyllithium, Silicon tetrachloride | Tetrahydrofuran (THF) | -78 °C to room temperature | acs.org |

| Grignard Route | 1,4-Dibromobenzene, Magnesium, Silicon tetrachloride | Diethyl ether or THF | Reflux | gelest.com |

| Lithiated Iodoarene Route | 1-Bromo-4-iodobenzene, Organolithium reagent, Tetraethyl orthosilicate (TEOS) | Tetrahydrofuran (THF) | Low temperature | researchgate.net |

Alternative Halogenated Precursor Routes

While the bromo- derivative is most common, other halogenated precursors offer different reactivity profiles that can be advantageous for subsequent coupling reactions. Tetrakis(4-iodophenyl)silane is a notable alternative, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. wikipedia.org The synthesis of Tetrakis(4-iodophenyl)silane can be accomplished using methods analogous to those for the bromo- derivative, often giving crystalline products without the need for chromatographic purification. researchgate.net The choice between a bromo- or iodo- precursor often depends on a balance of factors including the cost of the starting materials and the desired reactivity in the final synthetic step. Other derivatives, such as Tetrakis(4-chlorophenyl)silane, are also known but are less frequently used for this specific purpose due to the lower reactivity of the C-Cl bond. researchgate.net

Direct Synthesis of this compound

The conversion of the halogenated precursor to the final tetra-alkyne product is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira-Hagihara reaction is the premier method for this transformation.

Sonogashira-Hagihara Coupling Approaches

The Sonogashira-Hagihara reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org In the context of this compound synthesis, this involves coupling four equivalents of an alkyne source with the tetra-halogenated silane precursor.

A common and practical strategy employs a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). wikipedia.org TMSA is a liquid, making it easier to handle than gaseous acetylene, and the trimethylsilyl (B98337) (TMS) group serves to protect the terminal alkyne, preventing unwanted side reactions like Glaser coupling. wikipedia.org The reaction typically involves a palladium(0) catalyst, a copper(I) cocatalyst (e.g., cuprous iodide, CuI), and an amine base like triethylamine (B128534), which also often serves as the solvent. wikipedia.org The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. wikipedia.org

After the fourfold coupling reaction is complete, yielding Tetrakis[4-(trimethylsilylethynyl)phenyl]silane, the TMS protecting groups must be removed. This deprotection is readily accomplished by treating the intermediate with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), or a base like potassium carbonate in a protic solvent, to yield the final this compound product. wikipedia.org

Palladium-Catalyzed Coupling Reactions and Optimization

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. While the classic catalyst system involves a combination of a palladium source, such as Tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) salt, significant research has focused on optimizing this process. organic-chemistry.orgrsc.org

A key area of optimization has been the development of copper-free Sonogashira protocols. nih.govrsc.org The elimination of the copper cocatalyst is desirable as it prevents the formation of alkyne homocoupling byproducts (Glaser coupling) and creates a more environmentally friendly process. rsc.orgmdpi.com In copper-free systems, the reaction still proceeds via a palladium cycle, but the mechanism of alkyne activation is different and often relies more heavily on the amine base. libretexts.org The choice of palladium catalyst and, crucially, the associated ligands is vital for the success of these reactions. nih.gov Various palladium complexes with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have been developed to facilitate efficient copper-free coupling. nih.gov

Optimization of reaction conditions such as temperature, solvent, and the choice of base is critical to achieving high yields. rsc.orgui.ac.id For instance, bases like potassium carbonate or cesium carbonate are sometimes used in place of amines. rsc.org The solvent can also play a major role, with options ranging from amines like triethylamine to polar aprotic solvents like dimethylformamide (DMF) or more environmentally benign options. organic-chemistry.orgnih.gov

Table 2: Typical Sonogashira-Hagihara Reaction Parameters

| Component | Example | Function | Reference |

|---|---|---|---|

| Precursor | Tetrakis(4-bromophenyl)silane | Aryl halide source | researchgate.net |

| Alkyne Source | Trimethylsilylacetylene (TMSA) | Provides the ethynyl group (protected) | wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst | organic-chemistry.orgnih.gov |

| Copper Cocatalyst | Copper(I) iodide (CuI) | Activates the alkyne (can be omitted) | wikipedia.org |

| Base | Triethylamine (TEA), K₂CO₃ | Neutralizes HX byproduct, activates alkyne | wikipedia.orgrsc.org |

| Solvent | TEA, DMF, THF, Isopropanol | Reaction medium | organic-chemistry.orgrsc.org |

| Deprotection Agent | TBAF, K₂CO₃/Methanol | Removes TMS group | wikipedia.org |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. In the context of this compound synthesis, this translates to improving the environmental profile of the Sonogashira coupling reaction. researchgate.net Key efforts in this area include the development of reactions that can be performed in water or other green solvents, minimizing waste, and creating recyclable catalyst systems. bohrium.comrsc.orgacs.org

The move toward copper-free conditions is a significant step in greening the Sonogashira reaction, as it eliminates a toxic heavy metal co-catalyst. rsc.org Further advancements include the use of water as a reaction solvent, often facilitated by surfactants that create micelles to bring the organic substrates and water-soluble catalyst together. bohrium.comrsc.org Saponin, a natural and biodegradable surfactant, has been used to create micellar systems for copper-free Sonogashira couplings in water at room temperature. bohrium.com

Comparative Analysis of Synthetic Pathways and Efficiency

Catalyst Systems:

The Sonogashira reaction is most commonly catalyzed by palladium(0) complexes. Common catalyst precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). The active Pd(0) species is generated in situ. The choice of phosphine ligand can significantly impact the reaction's efficiency, with bulkier and more electron-rich phosphines often leading to improved catalytic activity.

The reaction is also frequently co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI). The copper co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira protocols have also been developed to avoid the formation of undesirable alkyne homocoupling byproducts (Glaser coupling).

Reaction Conditions:

The choice of base and solvent is also critical. Amine bases, such as triethylamine (TEA) or diisopropylamine (B44863) (DIPA), are commonly used and can also serve as the solvent. Other bases like potassium carbonate or cesium carbonate can also be employed. The reaction temperature can vary, with milder conditions often possible when using more reactive aryl iodides, while aryl bromides may require elevated temperatures. For the tetra-substituted and sterically hindered tetrakis(4-bromophenyl)silane, heating is generally required to achieve a reasonable reaction rate and yield.

Efficiency and Yields:

Below is a comparative table of different synthetic pathways and conditions for the Sonogashira coupling step, based on general knowledge of the reaction and related examples in the literature.

| Precursor | Alkyne Source | Catalyst System | Base / Solvent | Temperature | Reported Yield (Coupling) | Deprotection Conditions | Reported Yield (Deprotection) |

| Tetrakis(4-bromophenyl)silane | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine / THF | Reflux | Moderate to Good | K₂CO₃ / Methanol | High |

| Tetrakis(4-iodophenyl)silane | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Room Temp to 50°C | Good to High | TBAF / THF | High |

| Tetrakis(4-bromophenyl)silane | Ethynyltrimethylsilane | Pd(dppf)Cl₂ / CuI | Piperidine / DMF | 80-100°C | Moderate | Cesium Fluoride / DMF | High |

| Tetrakis(4-bromophenyl)silane | Phenylacetylene (B144264) (for model studies) | Pd₂(dba)₃ / P(t-Bu)₃ (Copper-free) | K₃PO₄ / Dioxane | 100°C | Moderate | N/A | N/A |

Note: The yields are generalized from typical Sonogashira reactions on similar substrates and may vary depending on the specific experimental setup and scale.

Polymerization and Network Architectures Derived from Tetrakis 4 Ethynylphenyl Silane

Conjugated Microporous Polymers (CMPs) and Porous Organic Polymers (POPs)

CMPs and POPs are classes of materials characterized by their permanent microporosity and, in the case of CMPs, extended π-conjugation throughout the amorphous network. acs.orgwikipedia.org The inherent insolubility of these highly cross-linked polymers is a direct result of their rigid structural composition. wikipedia.orgresearchgate.net TEPS is an exemplary monomer for these materials, enabling the construction of robust frameworks with high thermal stability and significant surface areas.

Design and Synthesis via Cross-Coupling Reactions

The primary method for synthesizing TEPS-based CMPs and POPs is through metal-catalyzed cross-coupling reactions, most notably the Sonogashira-Hagihara reaction. rsc.orgnih.gov This reaction creates a π-conjugated framework by coupling the terminal alkyne groups of TEPS with aryl halides, such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075). nih.gov The polymerization is typically catalyzed by a palladium complex, like tetrakis(triphenylphosphine)palladium(0), with a copper(I) iodide co-catalyst. amazonaws.com

The reaction is generally conducted under anaerobic and anhydrous conditions in solvents like N,N-dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (B95107) (THF), which are effective in neutralizing the hydrogen halide byproduct. acs.orgwikipedia.org The resulting polymers precipitate from the reaction mixture as insoluble powders, a consequence of their highly cross-linked structures. researchgate.net The success of the polymerization is often confirmed by the disappearance of the characteristic C≡H stretching peak in Fourier-transform infrared (FT-IR) spectra. researchgate.net

Table 1: Sonogashira-Hagihara Polymerization for TEPS-based Polymers

| Catalyst System | Comonomer Example | Solvent | Key Feature |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | 1,4-Diiodobenzene | DMF/Triethylamine (B128534) | Forms extended conjugated network nih.gov |

| Pd(PPh₃)₄ / CuI | 4,4'-Diiodobiphenyl | DMF/Triethylamine | Increases strut length in the network amazonaws.com |

Influence of Tetrahedral Geometry on Network Formation and Porosity

The C₄-symmetric, tetrahedral geometry of TEPS is a critical factor in dictating the structure and properties of the resulting polymers. tcichemicals.comtcichemicals.com This non-planar arrangement prevents the efficient packing of polymer chains that is common in linear polymers, thereby ensuring the formation of a permanently porous, three-dimensional network. wikipedia.org The rigid phenylacetylene (B144264) linkages maintain the open framework, leading to materials with high specific surface areas.

The central silicon atom and the length of the monomer arms influence the porosity of the final material. nih.govnih.gov Studies comparing tetrahedral monomers with different central atoms (carbon, silicon, germanium, tin) have shown that the nature of the central tetrel atom affects the surface area of the resulting CMPs. nih.gov For instance, networks built from carbon-centered monomers have exhibited higher surface areas compared to those with heavier elements like silicon or tin. nih.gov Furthermore, longer monomer structures can sometimes lead to lower surface areas due to increased conformational freedom, which may result in greater interpenetration and more efficient space-filling within the network. nih.gov

Modulation of Pore Surfaces and Framework Structures

The properties of TEPS-based networks can be precisely tuned by strategically choosing the comonomer used in the cross-coupling reaction. This approach allows for the modulation of the framework's structure and the chemical nature of the pore surfaces. rsc.orgrsc.org

By copolymerizing TEPS with functional comonomers, specific chemical moieties can be integrated directly into the polymer skeleton. For example, using a comonomer containing a triphenylamine (B166846) or an azobenzene (B91143) group introduces electron-donating nitrogen sites into the porous framework. rsc.org This functionalization enhances the binding affinity for Lewis acidic molecules like carbon dioxide (CO₂), thereby improving the material's capacity and selectivity for CO₂ capture. rsc.org The incorporation of azobenzene moieties, for instance, can lead to high CO₂-over-N₂ selectivities. rsc.org This strategy of changing the second monomer is an efficient way to tune the porosity and surface properties of the final materials for specific applications. rsc.org

Table 2: Functionalization of TEPS-based Polymers

| Comonomer | Incorporated Functional Group | Resulting Property Enhancement | Reference |

|---|---|---|---|

| Tris(4-iodophenyl)amine | Triphenylamine | Increased number of basic nitrogen sites for CO₂ adsorption | rsc.org |

Defect Structures and Network Irregularities in TEPS-Based CMPs

While designed to be highly ordered, the synthesis of CMPs often results in amorphous materials with inherent structural defects and irregularities. wikipedia.org These imperfections can arise from several factors, including incomplete reactions or side reactions like the homocoupling of alkyne monomers, especially if rigorous anaerobic conditions are not maintained. acs.org

The presence of such defects is often inferred from analytical data. For example, elemental combustion analysis of synthesized networks may show a discrepancy between the theoretically calculated and experimentally found elemental composition, indicating incomplete polymerization or the presence of residual starting materials or side products. amazonaws.com Solid-state ¹³C CP/MAS NMR spectroscopy can also reveal information about the local structure. The presence of residual ethynyl (B1212043) or aryl halide signals would point to an incomplete reaction. The kinetics of cross-polarization in these experiments can further help distinguish between fully reacted quaternary carbons within the network and unreacted terminal groups. amazonaws.com The inherent insolubility and amorphous nature of these materials, confirmed by powder X-ray diffraction, are themselves indicative of a disordered, irregular network structure rather than a perfectly crystalline lattice. researchgate.net

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures built from covalent bonds between organic building units. unt.edu Their synthesis relies on the principle of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting extended framework.

Tetrakis(4-ethynylphenyl)silane as a Tectonic Ligand for COF Construction

The term "tectonic" refers to a molecular building block (or "tecton") designed with specific geometric and functional information to guide its self-assembly into a larger, ordered supramolecular or covalent architecture. ossila.com With its well-defined tetrahedral shape and four reactive alkyne termini, this compound is an ideal candidate to act as a tectonic ligand for the construction of 3D COFs. tcichemicals.comtcichemicals.com

The use of tetrahedral building blocks, such as silane- or methane-centered molecules, is a key strategy for targeting 3D COF structures with specific topologies, such as those with diamond-like frameworks. tcichemicals.comunt.edu While many reported 3D COFs utilize condensation reactions between amines and aldehydes or the self-condensation of boronic acids, the principles of geometric control are universal. tcichemicals.comunt.edu By reacting a C₄-symmetric tetrahedral tecton like TEPS with a linear, C₂-symmetric linker, it is possible to construct a crystalline, porous 3D network. The predictable geometry of TEPS provides the blueprint for the extended, non-planar, and porous crystalline structure of the final COF material.

Metal-Organic Frameworks (MOFs)

This compound can be integrated into Metal-Organic Frameworks (MOFs) as a rigid tetrahedral linker. The ethynyl groups can be post-synthetically modified or used directly to coordinate with metal centers, although the use of carboxylate or tetrazolate-functionalized analogues is more common for direct coordination. The substitution of a central carbon atom with a silicon atom in tetrahedral linkers has been shown to have a unique influence on the resulting MOF structure. rsc.org

A universal strategy for the functionalization of MOFs involves the use of silanes, which can couple with hydroxyl groups on the metal-oxo clusters of MOFs. ossila.com This suggests that TEPS could be incorporated not only as a primary building block but also as a functionalizing agent to modify the properties of existing MOFs. The rigid and pre-organized nature of the tetraphenylsilane (B94826) core is advantageous in creating predictable and stable framework structures.

For example, a zirconium-based MOF, Zr-MOF, was constructed using tetrakis(4-carboxyphenyl)silane (B3075037) (TCPS), a derivative of TEPS. This MOF exhibits high thermal and chemical stability, with a Brunauer-Emmett-Teller (BET) specific surface area of 1402 m²/g. nih.govrsc.org The use of such silicon-containing linkers can lead to MOFs with high storage capacities for gases like H₂, CH₄, and CO₂. nih.govrsc.org The principles demonstrated with TCPS are directly relevant to the potential of TEPS in forming robust and porous MOFs.

The coordination of tetrahedral silane-based linkers with different metal ions leads to a variety of MOF topologies. The geometry of the linker, combined with the coordination preferences of the metal center, dictates the final three-dimensional structure of the framework.

For instance, the reaction of tetrakis(4-tetrazolylphenyl)silane, a nitrogen-rich analogue of TEPS, with copper(II), manganese(II), and cadmium(II) metal nodes results in porous networks with fluorite or garnet topologies. uu.nl The formal substitution of a central carbon with silicon in a copper-based MOF using a tetrakis(4-tetrazolylphenyl)silane linker was found to uniquely influence the orientation of the metal-based nodes, leading to an increase in the unit-cell volume and the solvent-accessible void space. rsc.orgwjarr.com

In a Zr-MOF constructed from tetrakis(4-carboxyphenyl)silane, a (4,8)-connected framework with a flu topology is formed. nih.govrsc.org The structure consists of Zr₆(μ₃-O)₄(μ₃-OH)₄ clusters as 8-connected nodes and the tetrahedral TCPS linkers as 4-connected nodes. The choice of metal can also influence the nuclearity of the metal cluster in the final structure. For example, in MOFs based on 1,2,4,5-tetrakis(4-carboxyphenyl)ethylene, thorium forms a mononuclear center while cerium forms a trinuclear cluster. nih.gov This highlights the critical role of the metal in determining the final topology and properties of the MOF.

Table 1: Metal-Dependent Topologies in MOFs with Tetrahedral Linkers

| Linker | Metal Ion | Resulting Topology | Reference |

| Tetrakis(4-tetrazolylphenyl)silane | Copper(II), Manganese(II), Cadmium(II) | Fluorite or Garnet | uu.nl |

| Tetrakis(4-carboxyphenyl)silane | Zirconium(IV) | flu (4,8-connected) | nih.govrsc.org |

| Tetrakis(4-tetrazolylphenyl)methane (carbon core) | Copper(II) | Not specified, different node orientation than Si-core | rsc.orgwjarr.com |

Dendritic Architectures

This compound is an ideal core molecule for the synthesis of carbosilane dendrimers due to its four reactive terminal alkyne groups and rigid tetrahedral structure. These dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture.

The synthesis of carbosilane dendrimers with a tetrakis(phenylethynyl)silane (B1595773) core has been reported, demonstrating the feasibility of using such molecules as dendritic cores. mdpi.com In these structures, the number of peripheral functional groups increases exponentially with each generation. For a core with four branches, the third generation can possess 32 terminal phenylethynyl groups. mdpi.com The rigid nature of the polyaryl core, such as that provided by TEPS, is advantageous for applications where a defined shape and size are crucial, for instance, as soluble supports in organic synthesis to improve retention during filtration. uu.nl

The synthesis of hybrid dendrimers composed of a flexible carbosilane core and a rigid aromatic shell has also been achieved through "click" chemistry between azide-functionalized carbosilane cores and ethynyl-substituted dendrons. nih.gov This approach allows for the creation of core-shell structures with tunable properties. The propensity of these hybrid dendrimers to form ordered, crystalline structures is influenced by the nature of both the core and the shell. nih.gov

The synthesis of dendrimers, including those with a this compound core, can be achieved through two primary strategies: divergent and convergent synthesis. nih.govresearchgate.net

Divergent Synthesis: This method begins with the core molecule, in this case, TEPS, and grows outwards by the stepwise addition of monomer units. wjarr.comcrimsonpublishers.com Each reaction step adds a new generation to the dendrimer, leading to an exponential increase in the number of surface functional groups. nih.gov This approach is often used for the large-scale production of dendrimers. researchgate.net A key advantage is the ability to generate high-generation dendrimers with a high density of surface functionalities. wjarr.com

Convergent Synthesis: In this strategy, the synthesis starts from what will become the periphery of the dendrimer. nih.gov Dendritic wedges, or dendrons, are synthesized first and then attached to the multifunctional core molecule in the final step. crimsonpublishers.com This method generally produces dendrimers with a higher degree of structural perfection and monodispersity, as the purification of intermediates is easier. researchgate.netresearchgate.net However, the synthesis of higher generation dendrimers can be challenging due to steric hindrance when attaching the large dendrons to the core. researchgate.net

Table 2: Comparison of Divergent and Convergent Synthetic Strategies for Dendrimers

| Feature | Divergent Synthesis | Convergent Synthesis |

| Starting Point | Core molecule | Peripheral units (dendrons) |

| Direction of Growth | Outward from the core | Inward to the core |

| Purity & Defects | Can lead to structural defects in higher generations | Generally higher purity and fewer defects |

| Yield | Often higher for large-scale production | Can be lower due to steric hindrance in the final step |

| Purification | Can be challenging, especially for higher generations | Easier purification of smaller dendron intermediates |

Advanced Functional Materials Applications of Tetrakis 4 Ethynylphenyl Silane Derived Systems

Adsorptive Materials for Gas Separation and Storage

Porous materials derived from tetrakis(4-ethynylphenyl)silane have shown significant promise in the selective adsorption and storage of various gases. The inherent porosity and the chemical nature of the frameworks, which can be tailored through synthetic strategies, are key to their performance in these applications.

Carbon Dioxide (CO2) Capture and Selectivity in MOPs and COFs

Microporous organic polymers (MOPs) synthesized from this compound have demonstrated notable efficacy in the capture of carbon dioxide. A series of MOPs developed through the Sonogashira–Hagihara coupling reaction of this compound and other monomers have been investigated for their gas sorption properties. For instance, a polymer named TEPS-Azo, which incorporates azobenzene (B91143) moieties, exhibits a CO2 uptake of 1.76 mmol g⁻¹ at 273 K and 1.13 bar.

A crucial aspect of CO2 capture is the selectivity of the adsorbent material for CO2 over other gases, particularly nitrogen (N2), which is the major component of flue gas. The TEPS-Azo polymer has shown a high ideal adsorbed solution theory (IAST) selectivity for CO2 over N2. This selectivity is attributed to the N2-phobic nature of the azo-based polymers. The incorporation of nitrogen-rich functionalities within the polymer skeleton of these materials creates basic sites that can efficiently adsorb the Lewis acidic CO2 molecules.

| Material | CO2 Uptake (mmol g⁻¹) at 273 K | CO2/N2 Selectivity (IAST) at 273 K |

| TEPS-Azo | 1.76 | 64.7 |

Adsorption of Other Gas Molecules and Vapors (e.g., N2, CH4, Iodine)

Beyond CO2 capture, porous frameworks derived from silicon-centered tetrahedral molecules have been explored for the adsorption of other important gases. A zirconium-based metal-organic framework (MOF) constructed from the analogous linker, tetrakis(4-carboxyphenyl)silane (B3075037), has demonstrated high storage capacities for methane (B114726) (CH4) and hydrogen (H2) after activation at 200 °C nih.gov. While specific methane adsorption data for a purely this compound-based framework is not extensively reported, the performance of this closely related MOF suggests the potential of silane-centered tetrahedral linkers in methane storage applications. At 180 bar, other porous organic polymers have shown methane adsorption values as high as 445 cm³ STP g⁻¹ rsc.org.

The capture of volatile iodine is another critical application, particularly for the remediation of nuclear waste. Porous organic frameworks, in general, have shown ultrahigh iodine capture capacities. For example, some covalent organic frameworks can adsorb up to 4.75 g g⁻¹ of iodine rsc.orgnih.gov. The high uptake is often attributed to strong interactions between the iodine molecules and electron-rich sites within the framework, such as imine groups rsc.orgnih.gov. While specific studies on iodine adsorption in this compound-based frameworks are limited, the electron-rich aromatic nature of the building block suggests its potential for creating materials with a strong affinity for iodine.

Mechanistic Insights into Adsorption Affinity and Capacity

The adsorption affinity and capacity of these materials are governed by a combination of physical and chemical factors. The high surface area and microporous nature of the frameworks provide ample sites for gas physisorption. The tetrahedral geometry of the this compound building block prevents dense packing, leading to the formation of permanent porous structures.

The chemical functionality of the pore surfaces plays a crucial role in enhancing the selectivity and affinity for specific gas molecules. For CO2, which has a significant quadrupole moment, the introduction of polar or basic functionalities into the polymer network can significantly increase the adsorption capacity and selectivity. In the case of TEPS-Azo, the nitrogen atoms in the azo groups act as Lewis basic sites, interacting favorably with the acidic CO2 molecules.

For methane, the adsorption is primarily driven by van der Waals interactions with the framework. The isosteric heat of adsorption, a measure of the interaction strength, is a key parameter. In related porous organic polymers, the isosteric heat of hydrogen adsorption was found to be typical for interactions within micropores dominated by London dispersion forces northwestern.edu. The flexibility of some porous polymer networks can also contribute to high-pressure gas uptake, allowing for a remarkable gain in storage capacity rsc.org.

Materials for Optical and Optoelectronic Devices

The conjugated π-system of the phenylacetylene (B144264) units in this compound makes it an attractive component for the synthesis of materials with interesting photophysical properties. These materials have potential applications in sensors, solid-state lighting, and other optoelectronic devices.

Mechanofluorochromism in Conjugated Frameworks

Mechanofluorochromism is a phenomenon where the fluorescence properties of a material change in response to mechanical stimuli such as grinding, shearing, or pressure. This property is of great interest for applications in mechanical sensors and security inks. While there are no direct reports on the mechanofluorochromism of frameworks derived solely from this compound, studies on structurally similar molecules provide strong evidence for this potential.

For example, tetrakis(triisopropylsilyl-4-ethynylphenyl)ethene has been shown to exhibit mechanofluorochromism researchgate.net. The proposed mechanism involves the partial planarization of the conjugated molecular framework upon the application of mechanical stress, which is facilitated by bulky peripheral groups researchgate.net. This change in conformation alters the electronic structure and, consequently, the fluorescence emission. Given the structural similarities, it is plausible that porous frameworks constructed from this compound could exhibit similar mechanofluorochromic behavior, where external pressure could induce conformational changes in the network, leading to a detectable change in its fluorescence.

Luminescent Properties and Aggregation-Induced Emission (AIE) Characteristics

Many luminogenic materials suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregates. In contrast, materials exhibiting aggregation-induced emission (AIE) are non-emissive in solution but become highly fluorescent upon aggregation. This property is highly desirable for applications in solid-state lighting and biological imaging.

Tetraphenylethene (TPE)-substituted silanes have been shown to be AIE-active researchgate.net. In dilute solutions, these molecules are non-luminescent due to the free intramolecular rotation of the phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative decay channel and opens up a radiative pathway, leading to strong fluorescence emission researchgate.net.

Given that this compound shares the central silicon atom and the surrounding phenyl groups with these AIE-active silanes, it is highly probable that polymers and frameworks derived from it would also exhibit AIE characteristics. The rigid, cross-linked nature of a MOP or COF would naturally restrict the intramolecular rotations of the phenyl rings, making the solid material highly emissive. This inherent AIE property could be exploited in the development of novel luminescent sensors and solid-state lighting applications.

Host Materials in Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Devices

The unique tetrahedral architecture of this compound (TEPS) provides a valuable scaffold for the design of host materials in organic light-emitting diodes (OLEDs), particularly for high-efficiency phosphorescent devices (PhOLEDs). The silicon core enforces a three-dimensional structure that can effectively suppress intermolecular interactions such as π-π stacking in the solid state. This morphological stability is crucial for preventing aggregation-caused quenching and ensuring the formation of uniform, amorphous films, which are beneficial for device longevity and performance.

Derivatives of tetraphenylsilane (B94826) have demonstrated significant promise as host materials due to their high triplet energy levels, good thermal stability, and excellent charge-transporting properties. For instance, a host material incorporating a tetraphenylsilane moiety, 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole (TSTC), has been synthesized for green PhOLEDs. The introduction of the tetraphenylsilane unit contributes to a high triplet energy level and enhanced thermal and chemical stability. OLEDs utilizing TSTC as the host for the green phosphorescent emitter Ir(ppy)3 have achieved a maximum external quantum efficiency of 19.8% and a power efficiency of 59.4 lm/W. Furthermore, these devices have shown remarkable operational stability, with a projected half-lifetime of 160,000 hours at an initial luminance of 100 cd/m².

In the realm of blue PhOLEDs, which are particularly challenging to develop, tetraphenylsilane-based hosts have also shown considerable potential. Three new derivatives containing silane (B1218182) cores, SiCz3Py1, SiCz2Py2, and SiCz1Py3, have been designed and synthesized with carbazole as a donor and pyridine as an acceptor tethered to a tetraphenylsilane core in different ratios. These materials exhibit high glass transition temperatures (118-164 °C) and high triplet energies (2.85–2.90 eV), making them suitable as host materials for blue thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net Notably, devices hosted by SiCz2Py2 and SiCz1Py3 demonstrated excellent performance, with maximum external quantum efficiencies of 18.7% and 18.8%, respectively. researchgate.net The promising performance of these tetraphenylsilane derivatives underscores the potential of TEPS-derived systems as a versatile platform for developing next-generation OLED host materials.

| Host Material | Emitter | Maximum External Quantum Efficiency (EQE) | Power Efficiency | Device Application |

| TSTC | Ir(ppy)3 | 19.8% | 59.4 lm/W | Green PhOLED |

| SiCz2Py2 | Blue TADF emitter | 18.7% | Not Reported | Blue TADF OLED |

| SiCz1Py3 | Blue TADF emitter | 18.8% | Not Reported | Blue TADF OLED |

Catalytic Applications in Porous Organic Networks

Heterogeneous Catalysis Utilizing TEPS-Based Polymers

The rigid, tetrahedral geometry of this compound makes it an excellent building block for the synthesis of porous organic polymers (POPs) with high surface areas and thermal stability. These properties are highly desirable for applications in heterogeneous catalysis, where the polymer network can provide a robust support for catalytic sites and facilitate the diffusion of reactants and products.

Conjugated microporous polymers (CMPs) have been synthesized using group IV tetra(p-ethynylphenyl) monomers, including the silicon-centered TEPS, through Sonogashira-Hagihara polymerization with 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075). nih.gov The resulting TEPS-based CMPs exhibit significant porosity, although the surface area is influenced by the central tetrel atom, with carbon-centered analogues generally showing higher surface areas. nih.gov These porous networks can be functionalized with catalytically active metal centers. For example, porphyrin-based POPs have been synthesized and subsequently metallated with Fe(III). researchgate.net These materials have demonstrated activity as both Lewis acid and redox catalysts in various organic transformations, including the regioselective methanolysis of styrene oxide and the oxidative cyclization of bis(2-hydroxy-1-naphthyl)methanes. researchgate.net The catalyst was found to be easily recoverable and reusable with minimal loss of activity. researchgate.net

While direct catalytic applications of pristine TEPS-based polymers are still an emerging area of research, the ability to construct robust, high-surface-area networks provides a promising platform for developing advanced heterogeneous catalysts. The ethynylphenyl groups of TEPS are particularly amenable to post-synthetic modification, allowing for the introduction of a wide range of catalytic functionalities.

| Polymer Type | Monomers | BET Surface Area (m²/g) | Catalytic Application |

| CMP | Tetrakis(p-ethynylphenyl)silane, 1,4-diiodobenzene | up to 649 | Potential for various catalytic reactions |

| Porphyrin-based POP | meso-tetrakis(pentafluorophenyl) porphyrin, hexahydroxytriphenylene | 780-880 | Lewis acid and redox catalysis |

Photocatalytic Systems for Chemical Transformations

The extended π-conjugation and tunable electronic properties of TEPS-derived materials suggest their potential in photocatalytic applications. While direct photocatalytic studies on TEPS itself are limited, research on analogous structures provides strong evidence for the promise of this class of compounds in photocatalysis.

A notable example is the development of Cu(I)-bridged tetrakis(4-ethynylphenyl)ethene aggregates (T4EPE-Cu) for selective photocatalytic aerobic oxidation. nih.gov In this system, the Cu-alkynyl moieties act as the primary oxygen activation sites. nih.gov The photocatalyst demonstrated the ability to regulate the generation of different reactive oxygen species (singlet oxygen, ¹O₂, and superoxide radical, O₂•⁻) by tuning the excitation wavelength. nih.gov This control over the active species allowed for high selectivity in various photocatalytic reactions, including α-terpinene oxidation, Glaser coupling, and benzylamine oxidation, with conversions and selectivities exceeding 99%. nih.gov

These findings highlight the potential of incorporating catalytically active metal centers into TEPS-based frameworks to create efficient and selective photocatalytic systems. The ethynylphenyl groups of TEPS provide ideal sites for coordination with metal ions, and the tetrahedral core would ensure a well-defined and stable structure for the resulting photocatalyst. Further research in this area could lead to the development of novel TEPS-based materials for a variety of photocatalytic chemical transformations.

Supramolecular and Host-Guest Chemistry

Design of Host Molecules with Defined Cavities

The well-defined tetrahedral geometry of this compound and its derivatives makes them excellent candidates for the design of host molecules in supramolecular and host-guest chemistry. The rigid arms of the molecule project outwards from the central silicon atom, creating the potential for well-defined cavities and pores in the solid state.

A compelling example is the crystallization of a derivative, tetrakis[(4-methylthiophenyl)ethynyl]silane, with AgBF₄ to form a diamondoid network. researchgate.net This network exhibits a four-fold interpenetration of individual nets, with the remaining volume occupied by guest benzene molecules. researchgate.net The design of this host molecule, with its specific geometry and functional groups, leads to the formation of a porous structure capable of encapsulating guest molecules. The ability to remove the guest molecules without the collapse of the host network demonstrates the robustness of the supramolecular assembly. researchgate.net

Investigations of Binding Mechanisms and Selectivity

The binding mechanisms and selectivity of host molecules derived from TEPS are governed by a combination of factors, including the size and shape of the cavity, as well as non-covalent interactions between the host and guest.

In the case of the tetrakis[(4-methylthiophenyl)ethynyl]silane-AgBF₄ network, the apohost (the host framework after removal of the guest) displays strict size selectivity for small aromatic molecules. researchgate.net This selectivity arises from the precisely defined pore dimensions of the host network, which effectively exclude larger molecules. For instance, the apohost demonstrates selective sorption of benzene over the bulkier hexafluorobenzene and can differentiate between constitutional isomers, excluding ortho- and meta-substituted benzene derivatives from entering the pores. researchgate.net

The binding mechanism in this system is further elucidated by the fluorescence properties of the host network. The intrinsic fluorescence of the molecular building block provides a means for sensing the presence of certain guest molecules. Nitrobenzene, for example, effectively quenches the fluorescence upon entering the host network, indicating a host-guest interaction that perturbs the electronic state of the host. researchgate.net This demonstrates that the binding is not merely a physical inclusion but involves electronic interactions between the host and the guest.

| Host System | Guest Molecules | Selectivity | Binding Indication |

| Tetrakis[(4-methylthiophenyl)ethynyl]silane-AgBF₄ network | Benzene, Hexafluorobenzene, Nitrobenzene | Size and shape selective (e.g., benzene over hexafluorobenzene) | Fluorescence quenching by nitrobenzene |

Structural Characterization and Theoretical Investigations of Tetrakis 4 Ethynylphenyl Silane Based Materials

Spectroscopic and Microscopic Characterization Techniques

A suite of spectroscopic and microscopic methods is employed to elucidate the molecular structure, network formation, and macroscopic morphology of materials based on Tetrakis(4-ethynylphenyl)silane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of the this compound monomer and for probing the network structure of the resulting polymers. While standard solution-state ¹H and ¹³C NMR are used to characterize the monomer, advanced solid-state NMR (ssNMR) techniques are essential for analyzing the insoluble, cross-linked polymer networks.

Solid-state ²⁹Si NMR, for instance, provides direct insight into the local environment of the central silicon atom. znaturforsch.com Changes in the chemical shift of the silicon nucleus can indicate the success of polymerization and the nature of the surrounding network. znaturforsch.com Similarly, solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is used to understand the structure of the organic linkers within the network. The disappearance of signals corresponding to the terminal ethynyl (B1212043) carbons and the appearance of new signals confirm the formation of covalent bonds during polymerization. These advanced NMR techniques are indispensable for verifying the connectivity and structural integrity of the amorphous polymer network. nih.gov

Table 1: Expected NMR Data for this compound Monomer This table is based on characteristic chemical shift values for the functional groups present and is for illustrative purposes.

| Nucleus | Functional Group | Expected Chemical Shift (δ) in ppm |

| ¹H NMR | Aromatic C-H | 7.5 - 7.8 |

| Ethynyl C-H | ~3.1 | |

| ¹³C NMR | Aromatic C -Si | ~133 |

| Aromatic C -H | ~135, ~132 | |

| Aromatic C -C≡ | ~123 | |

| Ethynyl C ≡C-H | ~83 | |

| Ethynyl C≡C -H | ~78 | |

| ²⁹Si NMR | Si -Ph₄ | -40 to -50 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is vital for identifying functional groups and monitoring the polymerization process of this compound. The monomer is characterized by several distinct vibrational modes.

Table 2: Key Infrared (IR) and Raman Active Functional Groups in this compound This table is based on characteristic group frequencies.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Primary Technique |

| ≡C-H | Stretch | 3310 - 3290 | IR, Raman |

| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |

| C≡C | Stretch | 2140 - 2100 | IR, Raman |

| Aromatic C=C | Stretch | 1600 - 1450 | IR, Raman |

| Si-C (Aryl) | Stretch | 1120 - 1090 | IR |

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography, morphology, and particle size of the polymeric materials synthesized from this compound. Research on conjugated microporous polymers (CMPs) derived from tetrahedral group IV monomers, including the silicon-centered variant, utilizes SEM to understand the bulk structure of the material. gelest.comwikipedia.org

These analyses typically reveal that the polymers form as aggregates of nano- to micron-sized particles. The morphology is often composed of agglomerated spherical particles, which gives rise to the material's porous nature. The images obtained from SEM help to correlate the synthesis conditions with the final material architecture, which is crucial for applications where particle size and surface texture are important.

Powder X-ray Diffraction (PXRD) is the primary technique for assessing the degree of long-range order in this compound-based materials. When this monomer is used to construct three-dimensional networks via reactions like Sonogashira coupling, the resulting polymers are generally amorphous. gelest.comwikipedia.org

The PXRD patterns of these materials typically show one or two broad diffraction halos rather than sharp, well-defined peaks. This lack of sharp peaks indicates the absence of a periodic crystalline lattice and confirms the amorphous, disordered nature of the polymer network. This is an expected outcome, as the rapid and irreversible formation of covalent bonds from a tetrahedral building block in multiple directions prevents the molecules from organizing into a regular, crystalline array.

Pore Structure and Surface Area Analysis (excluding quantitative data)

The primary motivation for using this compound as a monomer is to create materials with intrinsic porosity. The analysis of this pore structure is therefore of paramount importance.

The Brunauer–Emmett–Teller (BET) method, based on the physical adsorption of a gas (commonly nitrogen) at cryogenic temperature, is the standard for determining the specific surface area of porous materials. For polymers derived from this compound, BET analysis is used to confirm the presence of microporosity and to characterize the accessibility of the internal surface. gelest.comwikipedia.org

Studies on conjugated microporous polymers have shown that materials synthesized using this compound possess significant surface areas. gelest.com The nitrogen adsorption-desorption isotherms obtained from these measurements typically classify the materials as microporous, which is consistent with the network structure formed by the rigid, tetrahedral building blocks. This analysis confirms that the synthetic strategy successfully produces high-surface-area materials suitable for applications in gas sorption and storage. chemicalbook.com

Pore Size Distribution and Porosity Modulation

The tetrahedral structure of this compound makes it a valuable building block for creating microporous polymers with tailored pore characteristics. The porosity of materials derived from this silane (B1218182) can be controlled through several synthetic strategies.

One key factor influencing porosity is the choice of the central atom in the tetrahedral monomer. Studies comparing conjugated microporous polymers (CMPs) synthesized from group IV tetra(p-ethynylphenyl) monomers have shown that the surface area decreases when moving from carbon-centered to silicon-, germanium-, and tin-centered networks. nih.gov For instance, carbon-centered CMPs can achieve surface areas as high as 1595 m²/g, while the corresponding silicon-centered networks exhibit lower values. nih.govresearchgate.net This trend is observed regardless of the specific Sonogashira-Hagihara polymerization conditions used, including the choice of catalyst, base, and solvent. nih.gov

The nature of the co-monomer used in polymerization also plays a crucial role in defining the porous architecture. For example, the reaction of this compound with different comonomers can lead to polymers with varying pore sizes and surface areas.

Furthermore, the introduction of functional groups to the aromatic rings of the silane precursor can modulate the porosity of the resulting polymer network. For instance, a microporous organic framework (COF) synthesized from a tri(4-bromophenyl) silanol (B1196071) monomer, which shares a similar tetrahedral core, exhibited a high BET surface area of 739 m²/g and a pore size of 1.27 nm. researchgate.net Another example involves the use of tetrakis(4-formylphenyl)silane to create microporous aminal-linked polymers (MALPs). ossila.com The introduction of isopropyl groups around the imine bonds in these materials was found to enhance chemical stability and help maintain the pore shape and size. ossila.com MALP-2, a material prepared from tetrakis(4-formylphenyl)silane, demonstrated a significant CO2 adsorption capacity of 18.6 wt% at 273 K and 1 bar, highlighting the tunability of these materials for specific applications. ossila.com

Interactive Table: Comparison of Surface Areas of Microporous Polymers

| Central Atom | Comonomer | Polymerization Method | BET Surface Area (m²/g) | Reference |

| Carbon | 1,4-diiodobenzene (B128391) | Sonogashira-Hagihara | 1595 | nih.gov |

| Silicon | 1,4-diiodobenzene | Sonogashira-Hagihara | Lower than Carbon | nih.gov |

| Germanium | 1,4-diiodobenzene | Sonogashira-Hagihara | Lower than Silicon | nih.gov |

| Tin | 1,4-diiodobenzene | Sonogashira-Hagihara | 649 | nih.govresearchgate.net |

| Silicon | Tri(4-bromophenyl) silanol | Yamamoto-type Ullmann cross-coupling | 739 | researchgate.net |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), provide valuable insights into the electronic structure and reactivity of this compound and its derivatives. These theoretical approaches can predict molecular geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental results. researchgate.net

For instance, DFT investigations on model compounds related to uranyl-organic frameworks synthesized from tetrakis(4-carboxyphenyl)silicon have successfully replicated structural parameters and stretching vibrational frequencies. researchgate.net Time-dependent DFT (TD-DFT) calculations have been instrumental in understanding the low-energy absorption bands observed in the experimental spectra of these materials. researchgate.net

The reactivity of related silane compounds has also been explored using computational methods. For example, the synthesis of tetrakis(4,5-dihydrofuran-2-yl)silane involves the nucleophilic substitution on a silicon center, a process that can be modeled to understand reaction pathways and transition states. nih.gov The electronic properties of the ethynylphenyl groups are crucial for the reactivity in polymerization reactions, such as the Sonogashira-Hagihara coupling, which is a common method for constructing porous polymer networks from this compound. nih.govresearchgate.net

Molecular Modeling and Simulations for Network Dynamics and Interactions

For example, studies on the crystal structures of analogous compounds like tetrakis(4-iodophenyl)methane have revealed the formation of molecular networks where supramolecular synthons, such as I4 clusters, act as nodes. rsc.org These non-covalent interactions play a significant role in dictating the packing of the molecules in the solid state. rsc.org Similarly, Hirshfeld surface analysis has been used to investigate intermolecular interactions in the crystal structures of tetrakis(4,5-dihydrofuran-2-yl)silane, revealing the presence of C-H···O hydrogen bonds that create polymeric chains. nih.gov

In the context of porous polymers, simulations can predict the pore size distribution and the accessibility of the pores to different guest molecules. By modeling the interactions between the polymer network and gas molecules, it is possible to understand and predict the adsorption properties of the material. This is particularly relevant for applications such as gas storage and separation, where the affinity of the network for specific gases is a critical parameter. The high isosteric heat of adsorption for CO2 observed in some conjugated microporous polymers, for example, can be rationalized through molecular modeling of the interactions between CO2 and the polymer framework. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies and Functionalization Routes

The advancement of applications for tetrakis(4-ethynylphenyl)silane is intrinsically linked to the development of more efficient and versatile synthetic methods. Current research is focused on moving beyond traditional multi-step syntheses to more direct and scalable approaches.

A promising avenue is the exploration of migratory Sonogashira reactions. This method offers a mild pathway to synthesize propargyl silanes from terminal alkynes, potentially providing a more direct route to this compound and its derivatives. nih.gov This approach could improve functional group tolerance and reduce the reliance on harsh reagents often required in classical methods. nih.gov

Furthermore, post-synthetic modification (PSM) of frameworks derived from this compound presents a powerful strategy for introducing new functionalities. acs.org This technique allows for the precise chemical alteration of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) after their initial synthesis, enabling the incorporation of a wide array of functional groups that might not be compatible with the initial framework-forming conditions.

Exploration of this compound in Advanced Functional Materials (e.g., Energy, Environment)

The rigid, three-dimensional structure of this compound makes it an exceptional candidate for the construction of porous materials with applications in both the energy and environmental sectors.

In the realm of environmental remediation, MOFs and COFs synthesized from functionalized derivatives of this compound have demonstrated significant potential. For instance, frameworks built from tetrakis(4-formylphenyl)silane have shown high uptake capacities for iodine and mercury ions (Hg2+). ossila.com Specifically, a 3D thioether-based COF, JUC-570, exhibited a remarkable Hg2+ uptake of 972 mg g−1. ossila.com Another related material, MALP-2, has demonstrated excellent adsorption of CO2, with a selectivity of 22.5 for CO2 over N2, and an impressive iodine vapor adsorption capacity of 218.5 wt %. ossila.com

In the energy sector, the focus is on leveraging the high porosity and tunable electronic properties of this compound-based materials. A zirconium-based MOF (Zr-MOF) constructed from tetrakis(4-carboxyphenyl)silane (B3075037), a derivative of the title compound, has shown high storage capacities for hydrogen (H2), methane (B114726) (CH4), and carbon dioxide (CO2). rsc.orgnih.gov The material exhibits a high BET specific surface area of 1402 m²/g, a key factor for efficient gas storage. rsc.orgnih.gov Furthermore, the development of materials based on tetrakis(4-bromophenyl)silane, a precursor to this compound, as hole transport materials in perovskite solar cells suggests a promising future for these silicon-cored compounds in energy conversion technologies.

Addressing Challenges in Scalability and Performance Optimization

To address this, research is underway to optimize synthetic routes. This includes exploring alternative, lower-cost starting materials and developing more efficient catalytic systems for the key coupling reactions, such as the Sonogashira coupling. hes-so.chresearchgate.netchemrxiv.org Furthermore, the development of continuous flow synthesis processes, as opposed to batch production, is being investigated to improve scalability and reduce labor costs. researchgate.net

Performance optimization of the final materials is another critical area of research. For porous polymers, achieving a high surface area and controlled pore size distribution is crucial for applications like gas storage and separation. However, defects in the framework can impact performance. Understanding the formation of these defects and developing strategies to control them is an active area of investigation.

Interdisciplinary Research with this compound as a Core Component

The unique properties of this compound are fostering collaborations across various scientific disciplines. The intersection of materials science and computational chemistry is proving to be particularly fruitful. Computational modeling is being used to predict the properties of novel MOFs and COFs before their synthesis, accelerating the discovery of materials with desired functionalities. For example, calculations of natural bond orbital (NBO) charges have been used to understand and predict the hydrothermal stability of Zr-MOFs. rsc.orgnih.gov

The development of sensors based on this compound and its derivatives is another area of interdisciplinary research, combining materials chemistry with analytical science and electronics. The ability to functionalize the core molecule allows for the creation of materials that can selectively interact with specific analytes.

Moreover, the integration of these materials into electronic devices is an emerging field. The defined structure and potential for tailored electronic properties make this compound-based materials interesting candidates for applications in organic electronics, although this area is still in its early stages of exploration.

Q & A

Q. What are the standard methods for synthesizing Tetrakis(4-ethynylphenyl)silane, and how can purity be validated?

this compound is typically synthesized via Sonogashira coupling reactions , where ethynyl groups are introduced to a silane core. A common approach involves reacting tetrakis(4-bromophenyl)silane with trimethylsilylacetylene under palladium catalysis, followed by deprotection to yield the terminal alkyne . Purity validation requires analytical techniques such as:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of airborne particles.

- Waste disposal : Segregate and transfer waste to certified facilities for hazardous organics, as improper disposal risks environmental contamination .

- Emergency response : Immediate rinsing with water for eye/skin exposure and medical consultation .

Q. Which spectroscopic and microscopic techniques are most effective for characterizing its structural and morphological properties?

Key methods include:

- FT-IR spectroscopy : Identifies alkyne (C≡C) stretching vibrations (~2100 cm⁻¹) and aryl-silane bonds.

- X-ray diffraction (XRD) : Resolves crystallinity and molecular packing.

- Scanning electron microscopy (SEM) : Visualizes surface morphology and porosity in derived polymers .

Advanced Research Questions

Q. How can this compound be integrated into covalent organic frameworks (COFs) for optoelectronic applications?

The compound’s ethynyl groups enable cross-coupling reactions (e.g., with brominated porphyrins) to construct conjugated COFs. These frameworks exhibit:

Q. What experimental strategies resolve contradictions in reactivity data during polymerization reactions?

Discrepancies in reaction yields or kinetics may arise from:

- Oxygen sensitivity : Ethynyl groups can oxidize; use inert atmospheres (N₂/Ar) and degassed solvents.

- Catalyst optimization : Adjust Pd/ligand ratios (e.g., tetrakis(triphenylphosphine)palladium(0)) to balance activity vs. side reactions.

- In-situ monitoring : Employ UV-vis spectroscopy or mass spectrometry to track intermediate species .

Q. How does the choice of host matrix affect its performance in electrophosphorescent devices?

When doped into wide-bandgap hosts like diphenyldi(o-tolyl)silane (UGH1) , the compound facilitates:

Q. What computational modeling approaches predict its supramolecular assembly behavior?

- Density functional theory (DFT) : Calculates electronic structure and bond energetics.

- Molecular dynamics (MD) : Simulates self-assembly dynamics in solvent environments.

- Crystal structure prediction (CSP) : Guides experimental synthesis of polymorphs .

Methodological Considerations

Q. How can researchers mitigate challenges in scaling up COF synthesis using this monomer?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve monomer solubility.

- Reaction kinetics : Optimize temperature (80–120°C) and reaction time (24–72 hrs) to balance crystallinity vs. yield.

- Post-synthetic functionalization : Introduce functional groups (e.g., -NH₂) to enhance framework stability .

Q. What controls are necessary to ensure reproducibility in gas adsorption studies with derived polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.